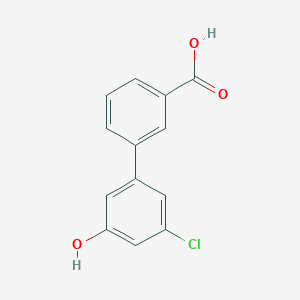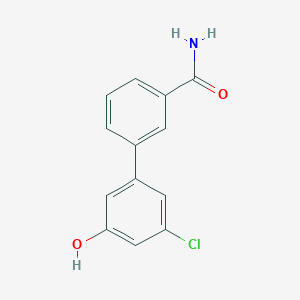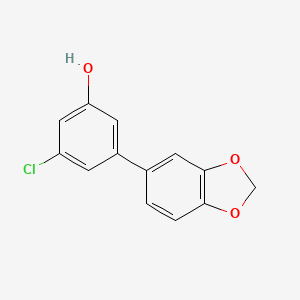
5-(3-Carboxyphenyl)-3-chlorophenol, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(3-Carboxyphenyl)-3-chlorophenol, 95% (5-CP-3-CP) is a synthetic compound that has been used in a variety of scientific research applications. It is a colorless, crystalline solid that has a molecular weight of 219.55 g/mol and a melting point of 105-106°C. 5-CP-3-CP is a relatively stable compound that is soluble in organic solvents, such as ethanol and dimethyl sulfoxide (DMSO).
Mécanisme D'action
The mechanism of action of 5-(3-Carboxyphenyl)-3-chlorophenol, 95% is not well understood. It is believed that the compound binds to acetylcholinesterase and prevents the enzyme from breaking down acetylcholine. This leads to an increase in the concentration of acetylcholine in the body, which can have a variety of effects, depending on the target tissue. For example, in the brain, an increase in acetylcholine can lead to increased alertness and improved cognitive function.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(3-Carboxyphenyl)-3-chlorophenol, 95% are not well understood. However, it is believed that the compound may have a variety of effects, depending on the target tissue. For example, in the brain, it may lead to increased alertness and improved cognitive function. In addition, it may also have an effect on the cardiovascular system, as it has been shown to reduce the levels of cholesterol in the blood.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using 5-(3-Carboxyphenyl)-3-chlorophenol, 95% in laboratory experiments is that it is a relatively stable compound that is soluble in organic solvents. This makes it easy to work with and allows for the synthesis of a variety of other compounds. However, it is important to note that the compound is toxic and should be handled with caution. In addition, the mechanism of action of the compound is not well understood, which can limit its usefulness in certain experiments.
Orientations Futures
Given the potential of 5-(3-Carboxyphenyl)-3-chlorophenol, 95% in scientific research, there are a number of potential future directions that could be explored. These include further research into the mechanism of action of the compound, as well as its potential therapeutic applications. In addition, further research could be conducted into the biochemical and physiological effects of the compound, as well as its potential toxicity. Finally, further research could be conducted into the synthesis of other compounds using 5-(3-Carboxyphenyl)-3-chlorophenol, 95% as a starting material.
Méthodes De Synthèse
5-(3-Carboxyphenyl)-3-chlorophenol, 95% can be synthesized through a multi-step reaction. The first step involves the reaction of 3-chlorophenol with sodium hydroxide to form the sodium salt of 3-chlorophenol. This sodium salt is then reacted with 5-chloro-2-hydroxybenzaldehyde to form 5-(3-Carboxyphenyl)-3-chlorophenol, 95%. The reaction is carried out in aqueous media and is catalyzed by a strong acid, such as hydrochloric acid. The product is then purified by recrystallization and can be isolated as a white crystalline solid.
Applications De Recherche Scientifique
5-(3-Carboxyphenyl)-3-chlorophenol, 95% has been used in a variety of scientific research applications. It has been used as a reagent in the synthesis of other compounds, such as 5-chloro-2-hydroxybenzaldehyde and 3-chloro-2-hydroxybenzoic acid. It has also been used as an inhibitor of the enzyme acetylcholinesterase, which is involved in the regulation of neurotransmitter acetylcholine. In addition, 5-(3-Carboxyphenyl)-3-chlorophenol, 95% has been used as a model compound for studying the mechanism of action of certain drugs, such as the anticonvulsant phenytoin.
Propriétés
IUPAC Name |
3-(3-chloro-5-hydroxyphenyl)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClO3/c14-11-5-10(6-12(15)7-11)8-2-1-3-9(4-8)13(16)17/h1-7,15H,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AORWRMRXRVCHHE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)O)C2=CC(=CC(=C2)Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20685959 |
Source


|
| Record name | 3'-Chloro-5'-hydroxy[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20685959 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-Carboxyphenyl)-3-chlorophenol | |
CAS RN |
1262002-87-8 |
Source


|
| Record name | 3'-Chloro-5'-hydroxy[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20685959 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














